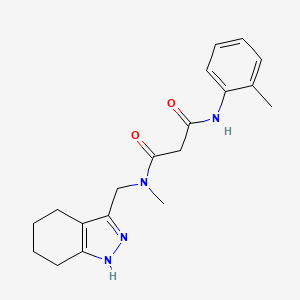![molecular formula C19H30N2O B3816821 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3816821.png)
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
Übersicht
Beschreibung
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as CPMEP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPMEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the α2-adrenergic receptor. This receptor is involved in regulating the release of neurotransmitters such as norepinephrine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. In addition to its cognitive-enhancing properties, 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been found to increase dopamine release in the prefrontal cortex, which is involved in executive function. 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its ease of synthesis, which makes it readily available for laboratory experiments. 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment for 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. Another area of interest is the effect of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol on other neurotransmitter systems, such as the glutamatergic system. Finally, more research is needed to fully understand the mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic properties in various scientific research studies. One of the most notable applications of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its ability to enhance cognitive function. In a study conducted on rats, 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol was found to improve memory retention and learning ability. This suggests that 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-14-10-19-16-20(15-18-8-9-18)12-13-21(19)11-4-7-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGYOPGXPQDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-N-{[1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinyl]methyl}methanesulfonamide](/img/structure/B3816748.png)
![{2-[(E)-2-phenylvinyl]quinolin-3-yl}methanol](/img/structure/B3816762.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3816770.png)
![3-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B3816776.png)
![2-benzyl-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B3816780.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3816785.png)
![N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3816791.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-3-ol](/img/structure/B3816828.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B3816835.png)
![1-cycloheptyl-4-{[4-(4-hydroxy-1-butyn-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B3816837.png)

![1-{5-methoxy-2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3816848.png)
![2-(1,3-benzodioxol-5-ylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816860.png)